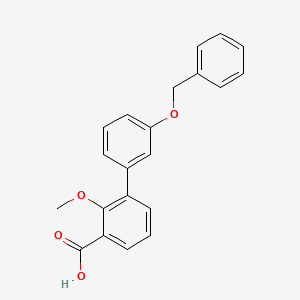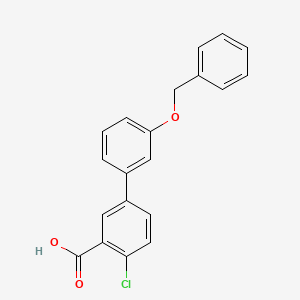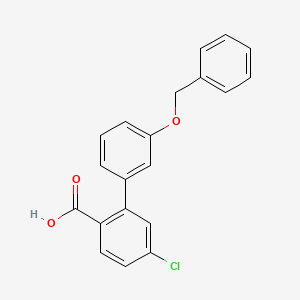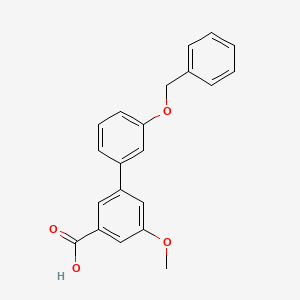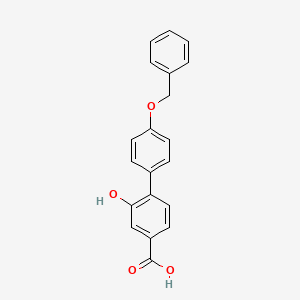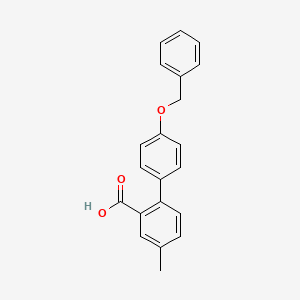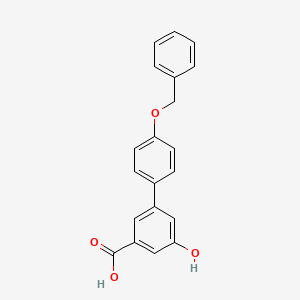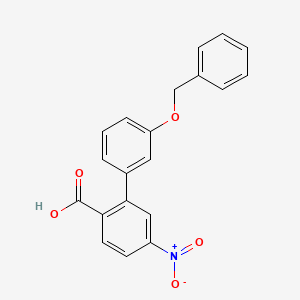
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid (2-BP4NBA) is a widely used organic compound in the field of medicinal chemistry and pharmaceutical research. It is a nitrobenzoic acid derivative with a benzyloxy group attached to the phenyl ring. 2-BP4NBA has been extensively studied due to its potential applications in drug design and synthesis. It is a widely used reagent in organic synthesis, and has been used in a variety of laboratory experiments.
作用機序
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is an aromatic compound that can undergo oxidative coupling reactions with other aromatic compounds. This reaction is catalyzed by a variety of oxidizing agents, such as copper(II) chloride, potassium permanganate, and potassium dichromate. The product of this reaction is a benzyloxy-substituted nitrobenzoic acid, which can be further reacted with other aromatic compounds.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer activities. It has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. Additionally, 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, and has been shown to have antifungal and antibacterial activities.
実験室実験の利点と制限
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is a widely used reagent in organic synthesis. It has several advantages for laboratory experiments, such as its low cost, availability, and ease of use. Additionally, it is a relatively stable compound that is not easily degraded by heat or light. However, it should be noted that 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is a toxic compound, and care should be taken when handling it.
将来の方向性
The potential applications of 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% are still being explored. Some of the future directions that could be explored include: further investigation of its anti-inflammatory and anti-cancer activities; further research into its potential use in drug design and synthesis; further research into its potential use in the synthesis of peptides and proteins; and further research into its potential use as an oxidizing agent. Additionally, further research into its potential use in the synthesis of other organic compounds could also be explored.
合成法
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized by reacting p-nitrobenzoic acid with benzyl bromide in the presence of sodium hydroxide. The reaction proceeds through an SN2 displacement mechanism, which involves the nucleophilic attack of the hydroxide ion on the benzyl bromide. The product of the reaction is 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%, which can be purified by recrystallization.
科学的研究の応用
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% is widely used in medicinal chemistry and pharmaceutical research. It is a useful reagent for the synthesis of various compounds, such as benzyl esters, amides, and nitro compounds. It has also been used in the synthesis of various drugs, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. Additionally, 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of various peptides and proteins, as well as in the synthesis of various other organic compounds.
特性
IUPAC Name |
4-nitro-2-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)18-10-9-16(21(24)25)12-19(18)15-7-4-8-17(11-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDJCNDRYAHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692241 |
Source


|
| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid | |
CAS RN |
1261912-62-2 |
Source


|
| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


